

# JG-231: An In-Depth Technical Guide for Researchers

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## Compound of Interest

Compound Name: JG-231

Cat. No.: B608183

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An overview of the allosteric Hsp70 inhibitor, its chemical properties, mechanism of action, and impact on cancer signaling pathways.

## Introduction

**JG-231** is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer cells.<sup>[1][2]</sup> By disrupting the critical interaction between Hsp70 and its co-chaperones, particularly those from the BAG (Bcl-2-associated athanogene) family, **JG-231** triggers a cascade of events leading to the destabilization of key oncogenic proteins, cell cycle arrest, and ultimately, apoptosis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the chemical properties, datasheet information, mechanism of action, and experimental data related to **JG-231**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Properties and Datasheet

**JG-231** is a benzothiazole rhodacyanine derivative with the following chemical and physical properties:

Property	Value	Reference
IUPAC Name	3-((5-Bromothiophen-2-yl)methyl)-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)methyl)thiazol-3-ium chloride	--INVALID-LINK--
CAS Number	1627126-59-3	[2]
Chemical Formula	C22H18BrCl2N3OS4	[2]
Molecular Weight	619.45 g/mol	[2]
Appearance	Solid	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Storage	Store at -20°C for long-term storage.	[2]

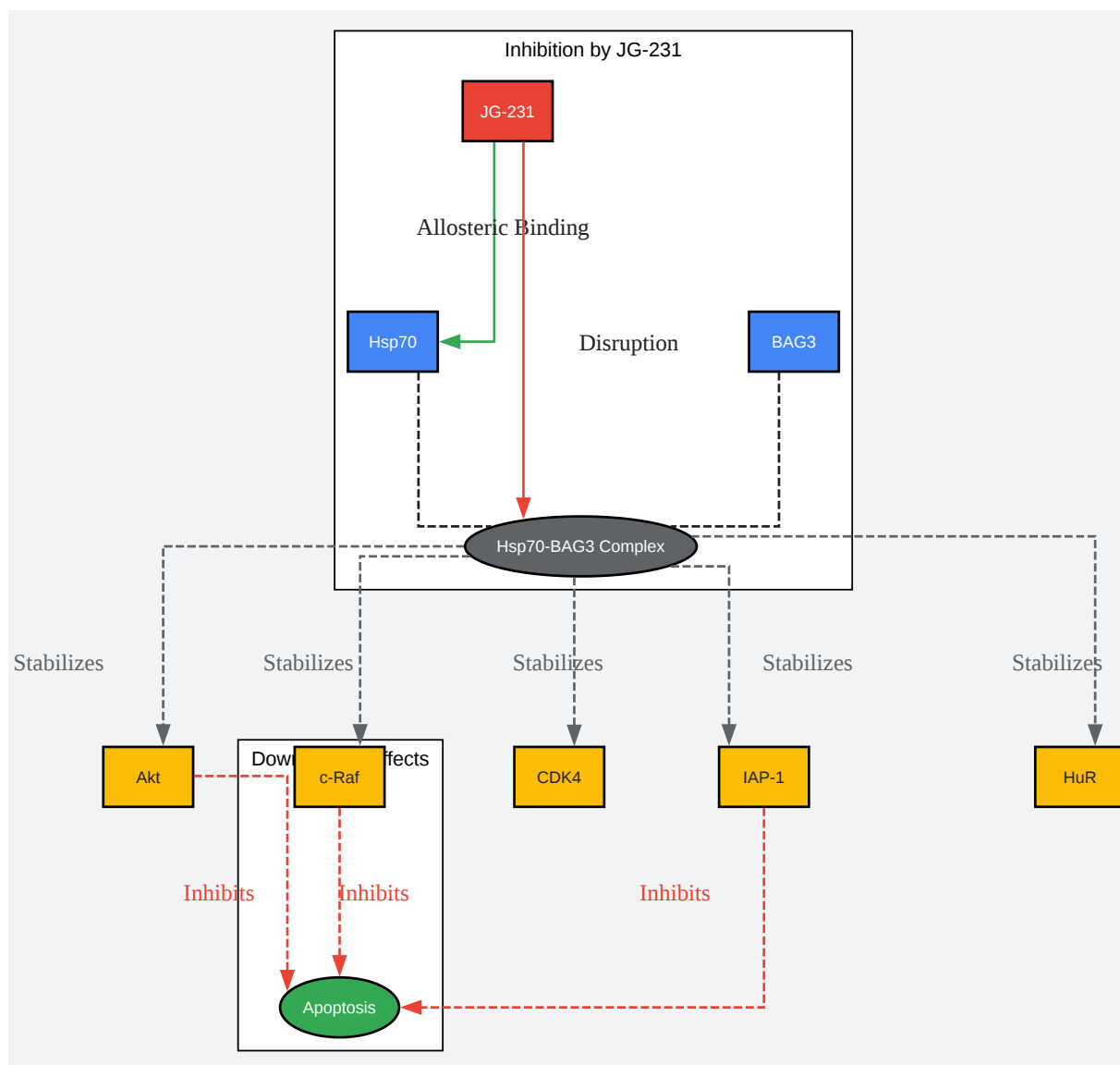
## Mechanism of Action

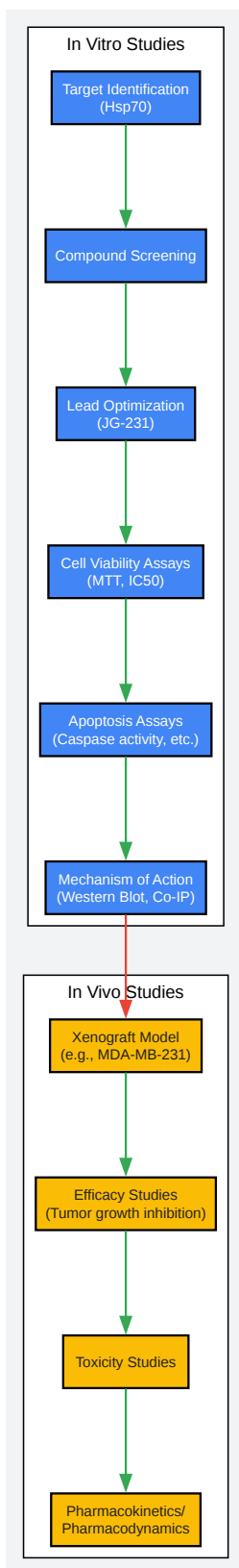
**JG-231** functions as an allosteric inhibitor of Hsp70.[1] Unlike competitive inhibitors that target the ATP-binding pocket, **JG-231** binds to a distinct site on Hsp70, which disrupts its interaction with nucleotide exchange factors (NEFs) of the BAG family, such as BAG1 and BAG3.[1] This disruption is critical, as the Hsp70-BAG interaction is essential for the chaperone's function in protein folding, stabilization of client proteins, and prevention of apoptosis.

The inhibition of the Hsp70-BAG3 interaction by **JG-231** has been quantified with a  $K_i$  (inhibition constant) of 0.11  $\mu\text{M}$ . [1] By interfering with this protein-protein interaction, **JG-231** effectively inactivates the protective functions of Hsp70 in cancer cells, leading to the degradation of various oncogenic client proteins.

## Signaling Pathway of JG-231

The inhibitory action of **JG-231** on the Hsp70-BAG3 complex initiates a downstream signaling cascade that ultimately leads to apoptosis. The following diagram illustrates the proposed signaling pathway.





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## References

- 1. Validation of the Hsp70-Bag3 Protein-Protein Interaction as a Potential Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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